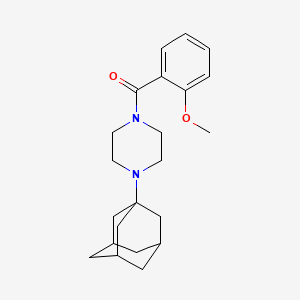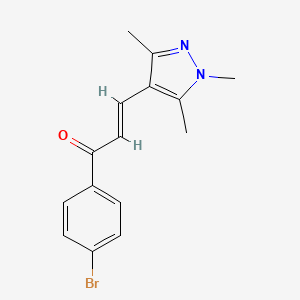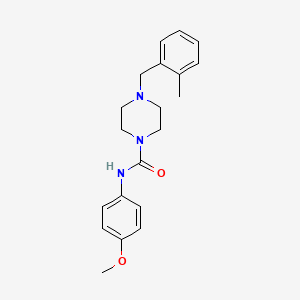
N-(4-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, commonly known as MPMP, is a synthetic compound that belongs to the piperazine class of drugs. MPMP has been extensively studied for its potential therapeutic applications in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the dopamine D2 receptor is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
MPMP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, leading to its anxiolytic and antidepressant effects. Additionally, MPMP has been shown to decrease the levels of cortisol, a stress hormone, in animal models, suggesting that it may have anti-stress effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMP has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and a low affinity for the dopamine D2 receptor, making it a selective ligand for the 5-HT1A receptor. Additionally, MPMP has a long half-life, allowing for sustained effects in animal models. However, MPMP has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in aqueous solutions. Additionally, MPMP has been shown to have some toxicity at high doses, limiting its use in animal models.
Direcciones Futuras
There are several future directions for the scientific research of MPMP. Some of the significant areas of research include the optimization of the synthesis method to improve the yield and purity of MPMP, the development of more selective ligands for the 5-HT1A receptor, and the investigation of the long-term effects of MPMP on the brain and behavior. Additionally, the potential therapeutic applications of MPMP in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder, warrant further investigation.
Conclusion
In conclusion, MPMP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research studies. The synthesis method of MPMP involves a multistep process that yields the final product, MPMP. MPMP has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. However, MPMP has some limitations for lab experiments, and further research is needed to optimize its use in scientific research.
Métodos De Síntesis
MPMP is synthesized through a multistep process that involves the reaction of 4-methoxyphenylpiperazine with 2-methylbenzyl chloride in the presence of a base. The resulting intermediate is then treated with carboxylic acid and a coupling agent to form the final product, MPMP. The purity and yield of MPMP can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
MPMP has been studied for its potential therapeutic applications in various scientific research studies. Some of the significant research areas include the treatment of anxiety disorders, depression, and schizophrenia. MPMP has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, MPMP has been shown to have antipsychotic effects, making it a potential therapeutic agent for the treatment of schizophrenia.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-5-3-4-6-17(16)15-22-11-13-23(14-12-22)20(24)21-18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHRBFPEPLSWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

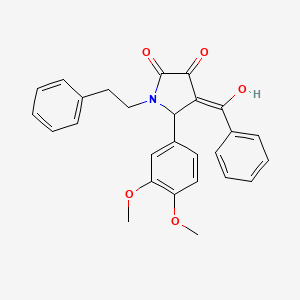
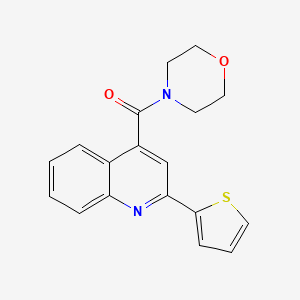
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)
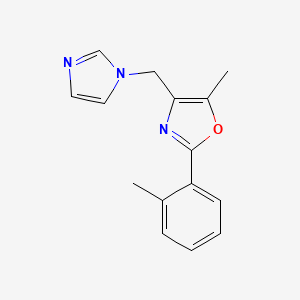
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
